molecular formula C14H17IO3 B1325323 8-(4-Iodophenyl)-8-oxooctanoic acid CAS No. 898790-98-2

8-(4-Iodophenyl)-8-oxooctanoic acid

Cat. No. B1325323
M. Wt: 360.19 g/mol
InChI Key: GAYVFLJPVCGUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-Iodophenylacetic acid” consists of an iodine atom attached to the phenyl group, and a carboxylic acid group attached to the phenyl group . The InChI string of the compound is InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of “4-Iodophenylacetic acid” is 262.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and the monoisotopic mass of the compound are 261.94908 g/mol . The topological polar surface area of the compound is 37.3 Ų .

Scientific Research Applications

  • 4-Iodophenylboronic acid

    • Application: This compound is used as a reagent for various reactions including Copper-mediated ligandless aerobic fluoroalkylation, Palladium-catalyzed aerobic oxidative cross-coupling reactions, and Suzuki-Miyaura cross-coupling .
    • Method: The specific method of application would depend on the type of reaction being carried out. For example, in a Suzuki-Miyaura cross-coupling reaction, this compound would be combined with a suitable organoboron compound in the presence of a base and a palladium catalyst .
    • Results: The results would vary depending on the specific reaction, but in general, these types of reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • 4-Iodophenylacetic acid

    • Application: This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. It is also used in Suzuki coupling reactions .
    • Method: The specific method of application would depend on the type of reaction being carried out. For a Suzuki coupling reaction, this compound would be combined with a suitable organoboron compound in the presence of a base and a palladium catalyst .
    • Results: The results would vary depending on the specific reaction, but in general, these types of reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • Boron-Containing Conjugated Porous Polymers
    • Application: These polymers, featuring tunable geometric structures, unique Lewis acid boron centers and very rich physical properties, such as high specific surface, chargeable scaffold, strong photoluminescence and intramolecular charge transfer, have emerged as one of the most promising functional materials for optoelectronics, catalysis and sensing .
    • Method: The specific method of application would depend on the type of reaction being carried out. For example, in a Suzuki-Miyaura cross-coupling reaction, this compound would be combined with a suitable organoboron compound in the presence of a base and a palladium catalyst .
    • Results: The results would vary depending on the specific reaction, but in general, these types of reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

properties

IUPAC Name

8-(4-iodophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVFLJPVCGUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645404
Record name 8-(4-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Iodophenyl)-8-oxooctanoic acid

CAS RN

898790-98-2
Record name 8-(4-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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